6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
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Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including cyclization and substitution reactions. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines involves cyclization of amino alcohols and subsequent demethylation . Another example is the preparation of 3-substituted 6-(4-chlorophenyl)-9-methyl-12H- benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines, which utilizes a silylation–amination reaction as a key step . These methods could potentially be adapted for the synthesis of "6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" is characterized by the presence of a benzoxazole ring and various substituents that influence their pharmacological properties. For example, the presence of a chloro substituent and the configuration of the diazepine ring are crucial for the activity of the compounds . Conformational analysis of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives has shown that the spatial arrangement of pharmacophores is important for their agonistic effects on benzodiazepine receptors .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around the functional groups present in the molecule. For instance, the demethylation step in the synthesis of benzazepines is a crucial reaction that affects the dopaminergic activity of the resulting compounds . The silylation–amination reaction used in the synthesis of benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines is another example of a specific chemical transformation that can be used to introduce various substituents into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. Lipophilicity, for example, has been found to correlate with central dopaminergic activity in benzazepines . The introduction of different substituents can also affect the anticonvulsant activity of oxadiazole derivatives, as seen in the pharmacological evaluation of these compounds . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their pharmacological profiles.
Scientific Research Applications
Pharmacological Research
In the domain of pharmacology, significant emphasis is placed on the synthesis and evaluation of benzodiazepine derivatives for their potential medicinal properties. For instance, Narayana et al. (2006) developed novel triazolo[4,3-a][1,4]benzodiazepines with potent anticonvulsant activity, showcasing the therapeutic potential of benzodiazepine derivatives in treating seizures, compared to standard drugs like diazepam Narayana, K. K. Vijaya Raj, B. V. Ashalatha, & N. Kumari, 2006.
Environmental Impact Studies
The environmental impact of benzodiazepines, particularly their transformation during water treatment processes, has been a subject of study. Yang et al. (2018) investigated the chlorination of diazepam and oxazepam, identifying several transformation products. This research highlights the need for understanding the fate of pharmaceuticals in water treatment systems and their potential environmental impacts Yang, Xu, Kookana, Williams, Du, Ying, & Gu, 2018.
Material Science and Chemistry
In material science and chemistry, the focus is on the synthesis of benzodiazepine derivatives for various applications. Shaabani et al. (2009) developed a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, illustrating the versatility of these compounds in chemical synthesis and potential applications in creating new materials with unique properties Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009.
properties
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWZGNXQWELDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649190 |
Source
|
Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
CAS RN |
1035840-25-5 |
Source
|
Record name | 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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